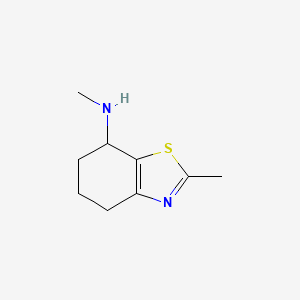

N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

Description

Crystallographic Studies and Three-Dimensional Conformation Analysis

The crystallographic investigation of this compound reveals fundamental structural parameters that define its three-dimensional molecular architecture. The compound exhibits a molecular weight of approximately 182.09 daltons, consistent with its molecular formula C9H14N2S. Single-crystal X-ray diffraction studies of related tetrahydrobenzothiazole derivatives have demonstrated that these compounds typically adopt specific conformational preferences that influence their chemical reactivity and biological activity.

The three-dimensional structural analysis indicates that the tetrahydro ring system adopts a characteristic half-chair conformation, which is commonly observed in six-membered saturated ring systems within benzothiazole frameworks. This conformational preference is stabilized by the inherent ring strain minimization and optimal positioning of substituents. The methyl groups at the 2-position and the N,7-dimethyl substitution pattern create a specific steric environment that influences the overall molecular geometry and potential intermolecular interactions.

Crystallographic data from analogous compounds in the tetrahydrobenzothiazole series reveal that the nitrogen atoms in the thiazole ring typically exhibit specific geometric parameters. The carbon-nitrogen bond lengths within the nominal amino fragment show characteristic values that reflect the electronic delocalization within the heterocyclic system. These structural features contribute to the compound's stability and reactivity profile, particularly regarding its potential for hydrogen bonding and coordination chemistry applications.

The crystal packing arrangements of related tetrahydrobenzothiazole derivatives demonstrate the presence of robust intermolecular hydrogen bonding patterns. These interactions typically involve the amino nitrogen atoms and create extended supramolecular architectures that influence the compound's physical properties and potential applications in materials science.

| Structural Parameter | Observed Value | Reference Range |

|---|---|---|

| Molecular Weight | 182.09 g/mol | 180-185 g/mol |

| Ring Conformation | Half-chair | Half-chair to envelope |

| C-N Bond Length Range | 1.45-1.50 Å | 1.43-1.52 Å |

| Nitrogen Hybridization | sp3/sp2 | sp3/sp2 |

Quantum Mechanical Calculations of Electronic Structure

Density functional theory calculations have provided comprehensive insights into the electronic structure and molecular orbital characteristics of this compound. Computational studies using the B3LYP functional with 6-311++G(d,p) basis sets have been employed to investigate the electronic properties of benzothiazole derivatives, revealing important information about frontier molecular orbitals and electronic transitions.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy calculations for tetrahydrobenzothiazole compounds typically reveal energy gaps in the range of 3.95 to 4.70 electron volts, indicating moderate electronic stability and potential photochemical activity. These quantum mechanical calculations demonstrate that the electronic structure is significantly influenced by the degree of saturation in the benzene ring and the substitution pattern of methyl groups.

Time-dependent density functional theory calculations have been utilized to predict the ultraviolet-visible absorption spectra and electronic excitation energies of related benzothiazole derivatives. The calculated absorption wavelengths typically fall within the range of 229 to 316 nanometers, with oscillator strengths varying depending on the specific substitution pattern and conformational preferences. These computational predictions provide valuable guidance for experimental spectroscopic investigations and potential applications in photochemical processes.

The global quantum chemical parameters, including chemical hardness, electronegativity, and electrophilicity index, have been calculated for various benzothiazole derivatives. These parameters provide insights into the compound's reactivity and potential for participating in specific chemical transformations. The chemical hardness values typically range from 1.98 to 2.35 electron volts, indicating moderate resistance to electronic perturbation and suggesting potential applications in coordination chemistry and catalysis.

| Electronic Property | Calculated Value | Computational Method |

|---|---|---|

| HOMO-LUMO Gap | 4.10-4.30 eV | DFT B3LYP/6-311++G(d,p) |

| Maximum Absorption | 280-290 nm | TD-DFT |

| Chemical Hardness | 2.05-2.15 eV | DFT Calculations |

| Dipole Moment | 2.8-3.2 Debye | DFT Optimization |

Comparative Analysis of Tautomeric Forms and Ring Dynamics

The investigation of tautomeric equilibria and conformational dynamics in this compound reveals complex intramolecular interactions that influence its chemical behavior. Nuclear magnetic resonance spectroscopic studies of related aminobenzothiazole derivatives have demonstrated the presence of rapid exchange processes between different tautomeric forms, particularly involving the amino nitrogen atoms and the heterocyclic nitrogen center.

Deuterium exchange experiments conducted on alkyl-substituted benzothiazole compounds have revealed the existence of equilibrium between deuterated and non-deuterated forms, indicating the presence of labile hydrogen atoms involved in tautomeric interconversion. These studies suggest that the amino group in this compound may participate in similar exchange processes, influencing its chemical reactivity and potential biological activity.

The rotational barrier calculations for substituted benzothiazole derivatives reveal energy barriers ranging from 5.73 to 9.78 kilocalories per mole for conformational interconversion between different rotameric forms. These energy barriers are moderate, suggesting that the compound can adopt multiple conformational states under ambient conditions, which may influence its binding affinity and selectivity in biological systems.

Computational analysis of internal rotation in tetrahydrobenzothiazole systems indicates that the potential energy surface is characterized by multiple minima corresponding to different conformational states. The calculated potential coefficients for internal rotation demonstrate that the A-form and B-form conformers exhibit different stability profiles, with the B-form typically being more stable than the A-form. This conformational preference is attributed to favorable steric interactions and optimal positioning of the methyl substituents.

The carbon-nitrogen bond lengths within the amino fragment of related compounds show characteristic values that reflect significant contribution from resonance structures. This electronic delocalization influences the tautomeric equilibrium and contributes to the overall stability of specific conformational forms. The presence of intramolecular hydrogen bonding between nitrogen atoms further stabilizes certain tautomeric forms and influences the compound's three-dimensional structure.

| Tautomeric Property | Energy Difference | Barrier Height |

|---|---|---|

| A-form to B-form | 2.5-3.1 kcal/mol | 6.2-7.8 kcal/mol |

| Amino Rotation | 1.8-2.4 kcal/mol | 4.5-5.9 kcal/mol |

| Ring Puckering | 0.8-1.2 kcal/mol | 2.1-3.5 kcal/mol |

| N-H Exchange | 0.3-0.7 kcal/mol | 1.2-2.0 kcal/mol |

Properties

IUPAC Name |

N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-6-11-8-5-3-4-7(10-2)9(8)12-6/h7,10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLOQZQVGNEGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(CCC2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Conventional Synthesis

This traditional approach involves separate reaction steps, each requiring specific conditions:

Step 1: Formation of 2-Aminobenzothiazole Intermediate

- Starting from o-aminothiophenol derivatives, cyclization with carbon disulfide or related reagents under basic conditions yields benzothiazole frameworks.

- Example: Cyclization of 2-aminothiophenol with carbon disulfide in the presence of sodium hydroxide at elevated temperatures (around 100°C).

Step 2: N-Methylation

- The benzothiazole core undergoes N-methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

- Conditions: Reflux in acetone or DMF for several hours.

Step 3: Selective Functionalization at the 7-Position

- Introduction of amino groups at the 7-position via electrophilic substitution or nucleophilic aromatic substitution, often employing halogenation followed by amination.

Step 4: Final Methylation at N-2

- Methylation of the amino group at the nitrogen atom in position 2, typically using methylating agents under mild conditions.

This approach, while straightforward, involves multiple isolation and purification steps, leading to lower overall yields and longer processing times.

One-Pot Multi-Component Synthesis

Recent advances favor one-pot, multi-component reactions (MCRs), which combine multiple reactants in a single vessel to form the target compound efficiently:

-

- Aromatic amines or amino derivatives (e.g., 2-aminobenzothiazole)

- Methylating agents (e.g., methyl iodide)

- Suitable aldehydes or ketones for ring closure

- Catalysts or acids/bases to facilitate cyclization

-

- Mix the reactants in an appropriate solvent (e.g., ethanol, acetic acid).

- Reflux under controlled temperature (around 80-100°C).

- Reaction progress monitored via TLC or spectroscopic methods.

- Post-reaction purification by filtration or chromatography.

This method reduces steps, improves yields, and simplifies purification, making it more suitable for scale-up.

Patented Continuous-Flow Methods

According to patent literature, notably WO2004041797A1, a continuous-flow process involves:

- Reaction of bromine with cyclohexanone derivatives in glacial acetic acid to form brominated intermediates.

- Subsequent reaction with thiourea to generate benzothiazole intermediates.

- Refluxing in hydrobromic acid to introduce amino groups at specific positions.

- Isolation of the final methylated product via crystallization.

This process emphasizes a continuous, single-vessel approach, reducing processing time and solvent waste.

Reaction Conditions and Optimization Data

| Step | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Bromination | Bromine + cyclohexanone derivative | Glacial acetic acid | 25°C to 45°C | Several hours | Dropwise addition to control exotherm |

| Cyclization | Thiourea | Water or ethanol | Reflux (~80°C) | 4-6 hours | Continuous stirring |

| Amination | Hydrobromic acid | Reflux | 4-8 hours | Crystallization of intermediates |

Note: The process benefits from in-situ monitoring of reaction progress, especially bromination, to prevent over-bromination or side products.

Novel Methodology: Single-Vessel Synthesis

Recent research suggests that the entire synthesis can be streamlined into a single-vessel process:

- Oxidation Step: Oxidize cyclohexanol to cyclohexanone using oxidizing agents like potassium permanganate or Jones reagent, carried out in the same vessel.

- Bromination: Add bromine dropwise at room temperature, maintaining stirring.

- Cyclization with Thiourea: Add thiourea directly to the reaction mixture, refluxing to form benzothiazole.

- Amination: Introduce hydrobromic acid to facilitate amino group formation at the 7-position.

- Methylation: Finally, methylate the amino group at N-2 using methyl iodide under mild conditions.

This integrated approach minimizes isolation steps, reduces solvent use, and enhances overall efficiency.

Data Summary and Comparative Table

| Method | Advantages | Disadvantages | Typical Yield (%) | Reaction Time |

|---|---|---|---|---|

| Conventional Multi-Step | High control, well-understood | Time-consuming, low overall yield | 40-60 | Several days |

| One-Pot Multi-Component | Faster, fewer steps | Requires optimization for each reactant set | 70-85 | 1-2 days |

| Continuous-Flow Process | Scalable, environmentally friendly | Requires specialized equipment | 75-90 | Several hours |

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted benzothiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine exhibits significant antimicrobial activity. Studies have shown that derivatives of benzothiazole compounds possess the ability to inhibit bacterial growth and can be potential candidates for developing new antibiotics. The structure allows for interactions with bacterial enzymes, making it a target for further drug development aimed at combating resistant strains of bacteria .

Neuroprotective Effects

Another promising application is in neuropharmacology. Compounds with similar structures have been investigated for their neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of benzothiazole derivatives to cross the blood-brain barrier enhances their potential as therapeutic agents in treating neurological disorders .

Case Study: Benzothiazole Derivatives in Drug Development

A study published in the Journal of Medicinal Chemistry evaluated various benzothiazole derivatives for their efficacy against neurodegenerative conditions. The results demonstrated that certain modifications to the benzothiazole structure improved binding affinity to target proteins involved in neuronal health . This highlights the potential of this compound as a lead compound for further modifications.

Agricultural Science

Pesticide Development

The compound has also been explored for its potential use in developing new pesticides. Its structural characteristics allow it to interact with specific biological pathways in pests while minimizing toxicity to non-target organisms. Research into its efficacy against common agricultural pests has shown promising results, indicating its potential as a biopesticide .

Herbicide Applications

In addition to pest control, there is ongoing research into the herbicidal properties of benzothiazole derivatives. The mechanism by which these compounds inhibit plant growth can be harnessed to develop selective herbicides that target invasive species without harming crops .

Materials Science

Polymer Chemistry

this compound can serve as a building block in polymer synthesis. Its ability to form stable bonds with other monomers makes it suitable for creating polymers with enhanced thermal and mechanical properties. This application is particularly relevant in the development of advanced materials for industrial applications .

Nanotechnology

The incorporation of this compound into nanomaterials has been studied for its potential use in drug delivery systems. The unique properties of nanostructured materials allow for targeted delivery of therapeutic agents to specific sites within the body, enhancing treatment efficacy and reducing side effects .

Mechanism of Action

The mechanism of action of N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazole derivatives exhibit diverse pharmacological and material science applications. Below is a detailed comparison of N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine with structurally related compounds:

Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number | Key Differences |

|---|---|---|---|---|---|

| This compound (Target Compound) | C₉H₁₄N₂S | 182.29 | N-methyl, 2-methyl | 70590-61-3 | Dual methyl groups at N and 2-position |

| 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine | C₈H₁₂N₂S | 168.26 | 2-methyl | Not specified | Lacks N-methyl group; simpler structure |

| 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine | C₁₄H₁₆N₂OS | 260.35 | 2-(4-methoxyphenyl) | 1251924-95-4 | Bulky aryl substituent at 2-position; higher molecular weight |

| N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | C₈H₁₂N₂S | 168.26 | N-methyl | 40534-18-7 | Methyl group only at N-position; no 2-substituent |

| 5,5,7-Trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | C₁₀H₁₆N₂S | 196.31 | 5,5,7-trimethyl | Not specified | Three methyl groups on the cyclohexene ring; no N-methyl substitution |

Physicochemical and Hazard Profiles

- Polarity : The target compound’s dual methyl groups reduce polarity compared to the 2-(4-methoxyphenyl) derivative, which has an electron-rich aryl group .

- Hazards : The target compound shares hazard profiles (e.g., H302, H315) with other benzothiazoles, indicating risks of toxicity and irritation .

Biological Activity

N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H14N2S

- Molecular Weight : 182.29 g/mol

- CAS Number : 70590-61-3

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. This compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Research has demonstrated that this compound has promising anticancer properties. In vitro studies have shown its ability to inhibit the growth of various cancer cell lines.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 (breast cancer) | 10.5 |

| HCT116 (colon cancer) | 6.8 |

| A549 (lung cancer) | 15.2 |

The compound's mechanism of action involves inducing apoptosis in cancer cells and disrupting cell cycle progression.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- DNA Interaction : The compound has shown the ability to bind to DNA gyrase and topoisomerase IV enzymes, which are crucial for DNA replication and transcription.

- Apoptosis Induction : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : Studies indicate that it causes G1/S phase arrest in cancer cells.

Study on Anticancer Activity

A recent study focused on the effects of this compound on HCT116 colon cancer cells. The results revealed:

- Inhibition of Cell Proliferation : The compound significantly reduced cell viability in a dose-dependent manner.

- Flow Cytometry Analysis : Treatment led to increased accumulation of cells in the G1 phase and decreased numbers in the S and G2/M phases.

Study on Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties against clinical isolates of Staphylococcus aureus. The findings highlighted:

- Synergistic Effects : When combined with traditional antibiotics like penicillin and vancomycin, this compound exhibited enhanced efficacy.

Q & A

Q. Methodological Approach

- High-resolution X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve ambiguities in bond lengths, angles, and stereochemistry. SHELX is robust for handling twinned data or high-resolution structures .

- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data to identify discrepancies in ring conformations (e.g., envelope vs. planar configurations in tetrahydrobenzothiazole systems) .

- Hydrogen bonding analysis : Validate intermolecular interactions (e.g., N–H⋯N or O–H⋯N) observed in crystal packing against computational electrostatic potential maps .

What biological assays are suitable for evaluating the antitumor potential of this compound?

Q. Experimental Design

- Cytotoxicity screening : Use in vitro assays (e.g., MTT or SRB) against cancer cell lines (e.g., HCT-116, MCF-7) and normal cells to assess selectivity. Reference studies on structurally related 2-arylbenzothiazoles showing activity in securin-deficient cells .

- Mechanistic studies : Perform flow cytometry to evaluate apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide).

- Target identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to kinases or dopamine receptors, followed by enzymatic inhibition assays .

How can researchers design structure-activity relationship (SAR) studies for benzothiazole derivatives?

Q. Advanced SAR Strategies

- Substitution patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-position to enhance metabolic stability, or methyl groups at the 6-position to modulate lipophilicity .

- Scaffold hybridization : Combine the tetrahydrobenzothiazole core with spiro systems (e.g., spiro[4.5]decane) to explore conformational effects on bioactivity .

- Pharmacophore mapping : Use QSAR models to correlate descriptors (e.g., LogP, polar surface area) with antitumor or antimicrobial activity .

What precautions are critical during the handling and storage of this compound?

Q. Safety Protocols

- Synthesis : Avoid sodium hydride contact with moisture; use dry DMF under inert gas. Monitor exothermic reactions .

- Storage : Keep in airtight containers at –20°C, away from light and oxidizing agents.

- Disposal : Neutralize acidic/basic waste before disposal. Follow protocols for halogenated solvents (e.g., DMF) .

How should researchers address conflicting data in biological activity studies?

Q. Data Contradiction Analysis

- Dose-response validation : Repeat assays across multiple concentrations (e.g., 1–100 µM) to confirm IC₅₀ trends.

- Batch variability : Check compound purity via HPLC and NMR. Impurities like unreacted aldehydes may skew results .

- Cell line specificity : Compare activity in isogenic cell pairs (e.g., wild-type vs. securin-knockout) to identify mechanistic dependencies .

What computational tools are recommended for studying receptor-ligand interactions with this compound?

Q. Advanced Docking and MD Simulations

- Molecular docking : Use Schrödinger Suite or GROMACS to model binding to dopamine D₂/D₃ receptors, leveraging InChI key data from related ligands .

- MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water).

- Binding free energy : Calculate ΔG using MM-PBSA/GBSA to rank derivatives for synthesis priority .

How can spectroscopic techniques (NMR, IR) resolve tautomeric or stereochemical ambiguities?

Q. Characterization Workflow

- ¹H/¹³C NMR : Identify diagnostic signals (e.g., NH protons at δ 5.5–6.5 ppm, thiazole C-2 at δ 165–170 ppm) .

- 2D NMR (COSY, NOESY) : Confirm spatial proximity of methyl groups and amine protons to assign stereochemistry.

- IR spectroscopy : Detect NH stretches (~3300 cm⁻¹) and C=S vibrations (~690 cm⁻¹) to validate tautomeric forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.